molecular formula C15H10F2O3 B1324017 4-Acetoxy-2',4'-difluorobenzophenone CAS No. 890099-97-5

4-Acetoxy-2',4'-difluorobenzophenone

Cat. No.: B1324017
CAS No.: 890099-97-5
M. Wt: 276.23 g/mol
InChI Key: SEQMEXMJEMBEOE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Acetoxy-2’,4’-difluorobenzophenone typically involves the acetylation of 2’,4’-difluorobenzophenone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-Acetoxy-2’,4’-difluorobenzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Acetoxy-2’,4’-difluorobenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’,4’-difluorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can be hydrolyzed to form the corresponding phenol, which can then participate in various biochemical pathways. The difluorobenzoyl moiety is known to interact with enzymes and receptors, modulating their activity .

Properties

IUPAC Name

[4-(2,4-difluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)13-7-4-11(16)8-14(13)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQMEXMJEMBEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641725
Record name 4-(2,4-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-97-5
Record name Methanone, [4-(acetyloxy)phenyl](2,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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